molecular formula C23H18Cl2N2O2 B2655190 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-17-6

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

Cat. No.: B2655190
CAS No.: 317822-17-6
M. Wt: 425.31
InChI Key: TYCHKPWSLCUDRC-UHFFFAOYSA-N
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Description

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of benzoyl, dichlorophenyl, and methyl groups attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzylamine with 2-methylquinoxaline-3-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using automated reactors and continuous flow systems. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce quinoxaline-2-ols. Substitution reactions can lead to a variety of substituted quinoxalines with different functional groups.

Scientific Research Applications

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
  • 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-ol
  • 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-thiol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl and dichlorophenyl groups enhances its reactivity and potential for various applications compared to other quinoxaline derivatives.

Properties

IUPAC Name

4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-16-11-12-18(24)19(25)13-16)20-9-5-6-10-21(20)27(15)23(29)17-7-3-2-4-8-17/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHKPWSLCUDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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